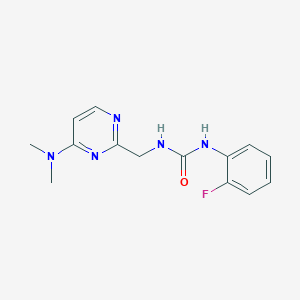![molecular formula C20H24N4O3S B2860552 4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 714253-01-7](/img/structure/B2860552.png)
4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide, also known as EMD 534085, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds called sulfonamides, which are known for their antibacterial properties. However, EMD 534085 has been found to have a different mechanism of action and is being investigated for its potential use in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
- Antimicrobial Evaluation : A study focused on the synthesis of quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety, demonstrating significant antimicrobial and antifungal activities. These compounds were synthesized to serve as potential antimicrobial agents, with some showing high activity against Gram-positive bacteria (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Synthesis of Novel Chemical Entities
- Novel Compound Synthesis for Potential Therapeutic Uses : Research by Ghorab et al. (2007) synthesized novel quinolines and pyrimido[4,5-b]quinolines with a benzenesulfonamide moiety, evaluating their anticancer activity against Ehrlich ascites carcinoma cells. Some of these compounds exhibited promising in vitro cytotoxic activity, highlighting their potential as anticancer and radioprotective agents (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).
Crystal Structure and Nonlinear Optics Applications
- Crystal Structure Analysis for Nonlinear Optics : Anwar et al. (2000) prepared ionic 4-amino-1-methylpyridinium benzenesulfonate salts and analyzed their crystal structures. The salts crystallized into noncentrosymmetric structures suitable for second-order nonlinear optics applications, demonstrating potential utility in this field (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Transfer Hydrogenation Catalysts
- Catalysis in Aqueous Media : Research by Tan et al. (2011) developed an efficient catalyst system for the selective transfer hydrogenation of quinoxalines in water, using a Cp*Ir–diamine catalyst. This process is pH-regulated, highlighting the importance of acidic conditions for optimizing reaction rates. Such catalysts could be crucial for synthesizing reduced quinoxalines with potential pharmaceutical applications (Tan, Tang, Sun, Jiang, Chen, Xu, Fan, & Xiao, 2011).
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14(2)12-13-21-19-20(23-18-7-5-4-6-17(18)22-19)24-28(25,26)16-10-8-15(27-3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBLWDPTCXBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine](/img/structure/B2860474.png)
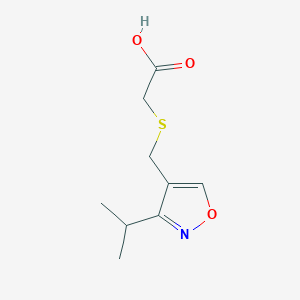

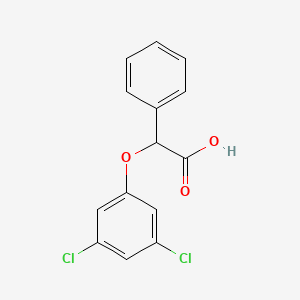

![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)
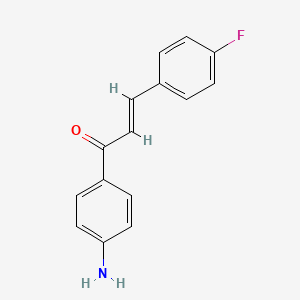
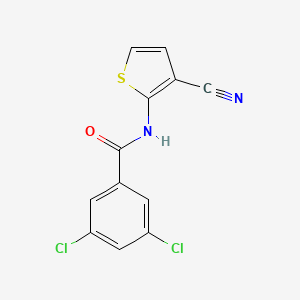

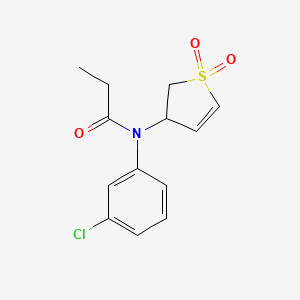
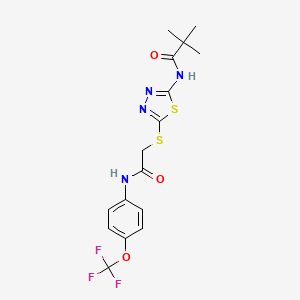
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)
